molecular formula C24H24FN5O2S B1327141 3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 925437-64-5

3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B1327141
CAS No.: 925437-64-5
M. Wt: 465.5 g/mol
InChI Key: ZTETUWQCRZAEMX-UHFFFAOYSA-N
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Description

3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b]thiazole ring.

    Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.

    Attachment of the Benzamide Group: The final step involves the coupling of the benzamide group to the imidazo[2,1-b]thiazole core, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the fluorine position.

Scientific Research Applications

3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological processes and pathways.

    Industrial Applications: Potential use in the development of new materials or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide lies in its specific combination of functional groups, which can confer unique biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-fluoro-5-methoxy-N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2S/c1-32-19-11-16(10-17(25)12-19)23(31)27-21-5-3-2-4-20(21)22-14-30-18(15-33-24(30)28-22)13-29-8-6-26-7-9-29/h2-5,10-12,14-15,26H,6-9,13H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTETUWQCRZAEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C3=CN4C(=CSC4=N3)CN5CCNCC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649406
Record name 3-Fluoro-5-methoxy-N-(2-{3-[(piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925437-64-5
Record name 3-Fluoro-5-methoxy-N-[2-[3-(1-piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925437-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-methoxy-N-(2-{3-[(piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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